1-(2-Phenyl-1H-indol-3-yl)ethanone
Description
Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry Research
The indole nucleus is a privileged structural motif in medicinal chemistry, recognized for its presence in a vast array of natural products and synthetic compounds with diverse and potent biological activities. researchgate.netnih.govnih.gov This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, serves as a versatile template for drug design. Its unique electronic properties and the ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, allow indole-containing molecules to bind to a wide range of biological targets, including enzymes and receptors. nih.gov Consequently, the indole scaffold is a cornerstone in the development of therapeutic agents across multiple disease areas, including cancer, inflammation, infectious diseases, and neurological disorders. researchgate.netnih.gov
Historical Perspective of 2-Phenylindole (B188600) Derivatives in Chemical Biology
The 2-phenylindole scaffold represents a particularly interesting subclass of indole derivatives that has garnered significant attention in chemical biology and drug discovery. Historically, research into this specific arrangement has led to the identification of compounds with a broad spectrum of pharmacological effects. mdpi.comresearchgate.net Scientists have explored the introduction of a phenyl group at the 2-position of the indole ring to modulate the electronic and steric properties of the molecule, often leading to enhanced biological activity. Over the years, numerous studies have highlighted the potential of 2-phenylindole derivatives as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govmdpi.com This historical interest has paved the way for more recent and focused investigations into the therapeutic applications of this class of compounds.
Research Focus on 1-(2-Phenyl-1H-indol-3-yl)ethanone within Indole Chemistry
Within the broader field of indole chemistry, the specific compound this compound, also known as 3-acetyl-2-phenylindole, emerges as a molecule of interest due to the combination of the 2-phenylindole core with a 3-acetyl group. The acetyl group at the C3 position of the indole ring is known to be a versatile handle for further chemical modifications and can also contribute to the biological activity profile of the molecule.
The synthesis of 3-acetylindoles is often achieved through methods like the Friedel-Crafts acylation of the corresponding indole. researchgate.net This functional group is a key building block for the construction of more complex indole alkaloids and other biologically active molecules. nih.gov Research on 3-acetylindole (B1664109) derivatives has demonstrated their potential as anti-inflammatory and antimicrobial agents. nih.govmdpi.com Therefore, the research focus on this compound would likely be driven by the hypothesis that the combination of the 2-phenylindole and 3-acetylindole scaffolds could lead to synergistic or novel biological activities.
Scope and Objectives of Academic Investigations on the Compound
While specific academic investigations exclusively focused on this compound are not widely documented, the objectives of such research can be inferred from studies on related structures. The primary goals would likely include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce this compound and its derivatives. This would involve detailed spectroscopic analysis to confirm the chemical structure.
Biological Screening: Evaluating the compound against a panel of biological targets to identify potential therapeutic applications. Based on the activities of related compounds, this would likely include screening for anticancer, anti-inflammatory, and antimicrobial properties.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues of this compound to understand how modifications to the phenyl ring, the indole nucleus, and the acetyl group affect its biological activity. This is a crucial step in optimizing the lead compound for improved potency and selectivity.
Mechanism of Action Studies: Investigating the molecular mechanisms by which this compound exerts its biological effects. This could involve identifying the specific enzymes or receptors it interacts with.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-phenyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11(18)15-13-9-5-6-10-14(13)17-16(15)12-7-3-2-4-8-12/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCMKNKDDGFULL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320570 | |
| Record name | 1-(2-phenyl-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202820 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17375-64-3 | |
| Record name | 1-(2-phenyl-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 2 Phenyl 1h Indol 3 Yl Ethanone
Established Synthetic Pathways for the 2-Phenylindole (B188600) Nucleus
The construction of the 2-phenylindole scaffold is a critical precursor to obtaining 1-(2-phenyl-1H-indol-3-yl)ethanone. Chemists have developed a diverse array of methods to achieve this, ranging from century-old name reactions to modern transition-metal-catalyzed processes.
Fischer Indole (B1671886) Synthesis Variants for 2-Phenylindole Precursors
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of indole rings. wikipedia.org The classical approach involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of 2-phenylindoles, acetophenone (B1666503) and its derivatives are commonly reacted with phenylhydrazine. slideshare.netvaia.comorgsyn.org The reaction proceeds through the formation of a phenylhydrazone intermediate, which, upon heating in the presence of an acid catalyst like polyphosphoric acid, undergoes a rsc.orgrsc.org-sigmatropic rearrangement to form the indole nucleus. wikipedia.orgvaia.comyoutube.com
The general mechanism involves several key steps:
Formation of the phenylhydrazone from phenylhydrazine and a ketone (e.g., acetophenone). vaia.com
Tautomerization of the phenylhydrazone to its enamine form. wikipedia.org
A rsc.orgrsc.org-sigmatropic rearrangement (an electrocyclic reaction) that forms a new carbon-carbon bond. wikipedia.org
Loss of aromaticity, followed by rearomatization and the elimination of an ammonia (B1221849) molecule to yield the final indole product. vaia.com
Modern variations of the Fischer synthesis have been developed to improve yields, broaden substrate scope, and employ milder conditions. Microwave-assisted Fischer indolization has been shown to be rapid and efficient, providing high yields of 2-aryl indoles. researchgate.net Another significant advancement is the Buchwald modification, which utilizes a palladium catalyst to form the necessary N-arylhydrazone intermediate by cross-coupling aryl bromides with hydrazones, expanding the versatility of the synthesis. wikipedia.orgchem-station.com
| Variant | Key Reagents | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Classical Fischer Synthesis | Phenylhydrazine, Acetophenone | Brønsted or Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂) | Well-established, robust method. | wikipedia.orgorgsyn.orge-journals.in |
| Microwave-Assisted Synthesis | Phenylhydrazine derivative, Aryl ketones | Microwave irradiation, Acid catalyst | Rapid reaction times, high yields. | researchgate.net |
| Buchwald Modification | Aryl bromides, Hydrazones | Palladium catalyst | Forms the hydrazone in situ, expanding substrate scope. | wikipedia.orgchem-station.com |
N-Acylation Reactions for 1-Substituted Indole Derivatives
Once the indole nucleus is formed, N-acylation is a common strategy to introduce substituents at the 1-position. rsc.orgnih.govnih.gov While the nitrogen in indole is not highly nucleophilic, acylation can be achieved under various conditions. researchgate.net This process is crucial for synthesizing derivatives like this compound, although in this specific case, acylation occurs at the C3 position after N-substitution. However, understanding N-acylation is key to the broader context of modifying the indole core.
Methods for N-acylation often employ reactive acyl sources like acyl chlorides. nih.gov More recent developments focus on milder and more selective approaches. For instance, thioesters have been used as stable acyl sources for the chemoselective N-acylation of indoles. nih.gov Another innovative method involves an oxidative, organocatalytic N-acylation using aldehydes as the acyl source, which demonstrates high chemoselectivity and tolerance for various functional groups. rsc.org Furthermore, dehydrogenative coupling of indoles with primary alcohols, catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP), provides an efficient, single-flask method to produce N-acylated indoles. nih.gov
Palladium-Catalyzed Synthetic Routes to Substituted Indoles
Palladium catalysis has emerged as a powerful tool for constructing substituted indoles, offering alternative pathways to the classical methods. nih.gov These routes often provide high yields and functional group tolerance under mild conditions.
One prominent method is the palladium-catalyzed heteroannulation of o-haloanilines with terminal alkynes, such as phenylacetylene (B144264), to synthesize 2-substituted indoles. nih.gov This one-pot reaction, often utilizing a catalyst system like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst, proceeds via a Sonogashira cross-coupling followed by cyclization. nih.govnih.gov N-substituted anilines (e.g., N-methyl or N-benzyl) can be used to directly produce N-substituted 2-phenylindoles. nih.gov
Another sophisticated approach involves a palladium-catalyzed tandem reaction of anilines with bromoalkynes. acs.org This process features a nucleophilic addition of the aniline (B41778) to the bromoalkyne, followed by an intramolecular C-H functionalization to deliver the 2-phenylindole product with excellent regioselectivity. acs.org These methods highlight the versatility of palladium catalysis in forging the complex architecture of substituted indoles from simpler, readily available starting materials. acs.orgacs.org
| Method | Starting Materials | Catalyst System | Key Transformation | Reference |
|---|---|---|---|---|
| Heteroannulation | o-Haloaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Sonogashira coupling followed by cyclization. | nih.gov |
| Tandem Nucleophilic Addition/C-H Functionalization | Aniline, (Bromoethynyl)benzene | Pd(OAc)₂ | Nucleophilic addition followed by intramolecular C-H activation. | acs.org |
| Cross-Coupling/Cyclization | o-Iodoaniline, Phenylacetylene | Palladium Complex | Catalytic coupling to form 2-aminotolan, followed by catalytic cyclization. | researchgate.net |
Cyclization Reactions and Annulation Cascades
Beyond the Fischer synthesis, other cyclization strategies and annulation cascades contribute to the synthesis of the 2-phenylindole nucleus. Annulation, the formation of a new ring onto a pre-existing one, is a powerful strategy in heterocyclic chemistry. nih.gov Palladium-catalyzed annulation of o-haloanilines with alkynes is a frequently used method. nih.gov
Cascade reactions, where multiple bond-forming events occur in a single operation, offer an elegant and efficient approach to building molecular complexity. researchgate.net For instance, an acid-catalyzed redox-neutral annulation cascade between aminobenzaldehydes and indoles has been reported to form polycyclic indole structures, demonstrating the potential of cascade strategies. nih.gov While not a direct synthesis of 2-phenylindole itself, these types of reactions showcase advanced methods for constructing fused indole systems. researchgate.netnih.gov A more direct example is the base-assisted cycloaddition of diaryl alkyne intermediates, formed from Sonogashira-type alkynylation of 2-iodoanilines and terminal alkynes, which cyclize to form the 2-phenylindole core. nih.gov
Direct Synthesis and Functionalization of this compound
The final target compound is an acetylated derivative of 2-phenylindole. The introduction of the acetyl group at the C3 position is a key transformation.
Reaction of 2-Phenyl-1H-indole with Chloroacetyl Chloride
A direct method for synthesizing a precursor to the target molecule involves the reaction of 2-phenyl-1H-indole with chloroacetyl chloride. japsonline.com In a reported procedure, 2-phenyl-1H-indole is heated under reflux with chloroacetyl chloride in toluene, using pyridine (B92270) as a base. japsonline.com This reaction results in acylation, producing 1-chloro-1-(2-phenyl-1H-indol-1-yl)ethanone. It is important to note that this specific literature procedure describes N-acylation with chloroacetyl chloride. The introduction of an acetyl group at the C3 position typically occurs via a Friedel-Crafts-type acylation. However, the provided outline specifically requests the reaction with chloroacetyl chloride. In a related synthesis, acylation of a different indole derivative with chloroacetyl chloride was achieved in N,N-dimethylacetamide (DMF) to produce the corresponding N-chloroacetylated indole. nih.gov The reaction of amines with chloroacetyl chloride is a general method for forming chloroacetamide derivatives, often carried out in solvents like THF with a base. sphinxsai.com
| Compound Name |
|---|
| This compound |
| 2-Phenylindole |
| Acetophenone |
| Phenylhydrazine |
| Polyphosphoric acid |
| Zinc chloride |
| Tetrapropylammonium perruthenate |
| o-Haloaniline |
| Phenylacetylene |
| (Bromoethynyl)benzene |
| 2-Iodoaniline |
| Aminobenzaldehyde |
| Chloroacetyl chloride |
| Pyridine |
| Toluene |
| 1-Chloro-1-(2-phenyl-1H-indol-1-yl)ethanone |
| N,N-dimethylacetamide |
Optimization of Reaction Conditions and Yields
The synthesis of this compound and its derivatives is highly dependent on the careful optimization of reaction conditions to maximize yields and purity. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time.
For instance, in the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, a model reaction between 1H-indole-3-carboxaldehyde and anthranilamide was optimized. nih.gov Various Brønsted acids were screened, with p-toluenesulfonic acid (p-TSA) in refluxing acetonitrile (B52724) for 4 hours providing the best results. nih.gov However, alternative conditions using different initiators like Al₂O₃ led to the formation of a dihydroquinazolinone as the major product, highlighting the critical role of the catalyst in directing the reaction pathway. mdpi.com Further optimization revealed that performing the reaction at a larger scale (3 mmol) could increase the yield of the desired product to 86%. nih.gov
Similarly, the synthesis of 1,2,3,4-tetrahydro-4-oxo-6-(5-substituted 2-phenyl-1H-indol-3-yl)-2-thioxopyrimidine-5-carbonitrile derivatives was achieved through a one-pot multicomponent reaction. semanticscholar.org The optimal conditions involved using ethanolic potassium carbonate as a base. semanticscholar.org
The following table summarizes the optimized conditions and yields for the synthesis of various indole derivatives, demonstrating the impact of different reagents and conditions.
Green Chemistry Approaches in Synthesis Development
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods for indole derivatives, including this compound. Green chemistry principles focus on the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions.
One notable example is the one-pot synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. nih.gov This methodology utilizes a multicomponent reaction in acetonitrile, a relatively greener solvent, with sulfamic acid as a catalyst. The reaction proceeds rapidly (20-30 minutes) under reflux conditions and allows for easy product purification through recrystallization, minimizing the use of chromatography. nih.gov
Another approach involves the use of biodegradable mediums like polyethylene (B3416737) glycol (PEG-400) for the synthesis of indolylnicotinonitriles. researchgate.net Microwave irradiation and ultrasonic irradiation are also being explored as energy-efficient alternatives to conventional heating. researchgate.net For instance, the synthesis of 1H-benzo[f]chromen-indole derivatives has been successfully carried out using ultrasonic irradiation, often leading to higher yields and shorter reaction times compared to conventional refluxing. researchgate.net
The use of water as a solvent, in combination with surfactants like cetyltrimethylammonium bromide (CTAB), has also been reported for the synthesis of 6-(1H-indol-3-yl)-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carbonitriles. researchgate.net These methods highlight the ongoing efforts to develop more sustainable synthetic routes for this important class of compounds.
Advanced Synthetic Strategies for Derivatization
Electrophilic Aromatic Substitution on the Indole Ring System
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS) reactions. dalalinstitute.comlongdom.org The position of substitution is highly regioselective, with the C3 position being the most favored site for electrophilic attack. ic.ac.uk This is due to the ability of the nitrogen atom to stabilize the intermediate carbocation through resonance.
In the context of this compound, the presence of the acetyl group at the C3 position already occupies the most reactive site. Therefore, further electrophilic substitution would be expected to occur at other positions on the indole ring, such as C5 or C6, or on the phenyl ring at the C2 position. The directing effects of the existing substituents would influence the regioselectivity of these subsequent reactions. For instance, the nature of substituents on the phenyl ring can influence the electron density of the indole nucleus. researchgate.net
A novel "BN-fused" indole has been shown to undergo EAS reactions with the same regioselectivity as its organic analogue, N-t-Bu-indole, at the 3-position. nih.gov This indicates that modifications to the core indole structure can still retain the characteristic reactivity of the indole ring.
Nucleophilic Substitution Reactions at the Ethanone (B97240) Moiety
The ethanone moiety of this compound provides a reactive site for nucleophilic substitution reactions. The carbonyl carbon is electrophilic and can be attacked by various nucleophiles.
For example, the reaction of 1-methyl-2-methoxy-2-phenyl-3-oxo-2,3-dihydroindole with nucleophiles has been studied. researchgate.net Reduction with lithium aluminum hydride, a source of nucleophilic hydride, followed by acidic workup, leads to different products compared to a neutral workup, demonstrating the influence of reaction conditions on the outcome of nucleophilic attack. researchgate.net
Furthermore, the synthesis of 1-(3-hydroxy-1-phenyl-1H-indol-2-yl) methyl ketone has been achieved from 1-(3-hydroxy-1-phenyl-1H-indol-2-yl)-2-(methylsulfonyl)ethanone, which involves nucleophilic substitution at the carbon adjacent to the carbonyl group. prepchem.com
Cross-Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including indoles. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide variety of derivatives.
The Sonogashira cross-coupling reaction, for instance, has been used to couple terminal alkynes with haloanilines to synthesize 2-substituted indoles. nih.gov Similarly, the Heck reaction allows for the direct coupling of heteroatomic compounds with alkenes. mdpi.com The Suzuki-Miyaura and Stille cross-coupling reactions have also been employed to create di-, tri-, and tetra-substituted indole-2-carbonitriles. mdpi.com
While direct cross-coupling on the acetyl group of this compound is not typical, the indole ring itself can be functionalized prior to or after the introduction of the ethanone moiety. For example, a halogen atom can be introduced onto the indole ring, which can then participate in various cross-coupling reactions to introduce new substituents.
Multi-Component Reactions for Compound Library Generation
Multi-component reactions (MCRs) are highly efficient synthetic strategies for generating libraries of complex molecules from simple starting materials in a single step. semanticscholar.orgnih.gov These reactions are characterized by high atom economy and operational simplicity.
Several MCRs have been developed for the synthesis of diverse indole-containing heterocyclic systems. For example, a one-pot, three-component reaction of appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole has been used to synthesize a series of 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles. mdpi.com
Another example is the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives through the MCR of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole. nih.gov The ability to vary the different components in these reactions allows for the rapid generation of a library of structurally diverse compounds based on the this compound scaffold.
The following table provides examples of multi-component reactions used to generate diverse indole derivatives.
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has become an increasingly popular and efficient method for producing this compound and its derivatives. This technique significantly reduces reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating methods. researchgate.netmdpi.comnih.gov
A prominent application of microwave technology in this context is the Fischer indole synthesis. researchgate.netmdpi.com In this one-pot reaction, a mixture of a phenylhydrazine and a suitable ketone, such as 1-phenyl-2-propanone, is irradiated with microwaves in the presence of an acid catalyst. researchgate.net The use of microwave irradiation can dramatically shorten the reaction time from hours to mere minutes, while still achieving high yields. researchgate.netmdpi.com For instance, one study reported the synthesis of 2-aryl-indole derivatives in high yields (up to 93%) within 10 minutes using microwave irradiation. researchgate.net
Another approach involves the palladium-catalyzed intramolecular oxidative coupling of enamines. mdpi.com This method has also been optimized using microwave irradiation, resulting in excellent yields and significantly reduced reaction times compared to conventional heating. mdpi.com For example, the synthesis of certain indole-3-carboxylate (B1236618) derivatives was achieved in 90% yield within one hour under microwave conditions, whereas conventional heating required 16 hours to obtain a 73% yield. mdpi.com
The benefits of microwave-assisted synthesis extend to multicomponent reactions as well. sjp.ac.lk A one-pot synthesis of N-((1H-indol-3-yl)(phenyl)methyl)aniline using indole, benzaldehyde, and aniline with a hydrated ferric chloride catalyst under microwave irradiation yielded the product in 92% after only 8 minutes. sjp.ac.lk In contrast, the same reaction at room temperature did not reach completion even after five hours and resulted in a much lower yield. sjp.ac.lk
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours | Minutes | researchgate.netmdpi.com |
| Yield | Variable | Often Higher | researchgate.netmdpi.com |
| Energy Efficiency | Lower | Higher | sjp.ac.lk |
| Side Reactions | More likely | Often minimized |
Reaction Mechanisms and Mechanistic Insights
Elucidation of Reaction Intermediates
Understanding the transient species formed during the synthesis of this compound is crucial for optimizing reaction conditions. The Fischer indole synthesis, a classic method for preparing indoles, proceeds through several well-established intermediates. wikipedia.orgbyjus.com
The reaction begins with the condensation of a phenylhydrazine with a ketone to form a phenylhydrazone. wikipedia.orgbyjus.com This phenylhydrazone then tautomerizes to an enamine (or 'ene-hydrazine'). wikipedia.orgbyjus.com Following protonation, a key byjus.combyjus.com-sigmatropic rearrangement takes place, leading to a diimine intermediate. wikipedia.org This intermediate then undergoes cyclization and elimination of ammonia to yield the final aromatic indole ring. wikipedia.orgbyjus.com Isotopic labeling studies have confirmed that the N1 nitrogen of the initial phenylhydrazine is incorporated into the indole ring. wikipedia.org
In the context of palladium-catalyzed syntheses, the mechanism involves different intermediates. For instance, in the Buchwald modification of the Fischer indole synthesis, N-arylhydrazones are key intermediates formed via palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org
In Friedel-Crafts acylation reactions to introduce the acetyl group at the C3 position of the 2-phenylindole ring, an acylium ion (RCO+) is the key electrophilic intermediate. byjus.com This is generated by the reaction of an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. byjus.com The acylium ion then attacks the electron-rich indole ring to form a ketone. byjus.com
Role of Catalysts in Reaction Efficiency and Selectivity
Catalysts are fundamental to the efficient and selective synthesis of this compound. Both Brønsted and Lewis acids are widely used to catalyze the Fischer indole synthesis. wikipedia.orgbyjus.com Common Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), while Lewis acids such as boron trifluoride (BF₃) and zinc chloride (ZnCl₂) are also effective. wikipedia.orgbyjus.com These catalysts facilitate the key steps of the reaction, including the formation of the hydrazone and the subsequent cyclization. byjus.com
In Friedel-Crafts acylation, Lewis acids like aluminum chloride (AlCl₃) are typically used in stoichiometric amounts. wikipedia.org The Lewis acid coordinates with the acyl halide, generating the highly electrophilic acylium ion. byjus.com However, the resulting ketone product can also form a complex with the Lewis acid, necessitating more than a catalytic amount. wikipedia.org Milder Lewis acids, such as zinc(II) salts, can be used in catalytic amounts in some cases, particularly with activated benzene (B151609) rings. wikipedia.org
The choice of catalyst can also influence the regioselectivity of the reaction. For instance, in the acylation of 2-phenylindole, the reaction can occur at either the N1 or C3 position. The use of specific catalysts can favor the desired C3 acylation.
Structural Modifications and Analog Development of 1 2 Phenyl 1h Indol 3 Yl Ethanone
Modifications at the Indole (B1671886) Nitrogen (N1-Position)
The nitrogen atom of the indole ring is a common site for substitution, allowing for the introduction of various functional groups that can significantly influence the molecule's properties.
Alkylation and Acylation Strategies
N-Alkylation of the 2-phenylindole (B188600) core can be achieved under basic conditions using reagents like sodium hydride (NaH) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.gov This deprotonation of the indole nitrogen is followed by the addition of an alkylating agent. For instance, reaction with methyl iodide or methoxymethyl chloride (MOMCl) can yield the corresponding N-methyl and N-methoxymethyl derivatives in high yields. nih.gov However, the use of other alkylating agents like benzyl, propargyl, and prenyl bromides may lead to the formation of 1,3-disubstituted indole derivatives as byproducts, resulting in lower yields of the desired N-substituted product. nih.gov
Acylation at the N1-position is another common modification. For example, treatment of 2-phenylindole with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) smoothly affords the N-Boc protected derivative. nih.gov Similarly, the introduction of a benzoyl group at the nitrogen atom of 2-(1H-indol-3-yl)quinazolin-4(3H)-one has been successfully achieved using benzoyl chloride. nih.gov
Introduction of Diverse Substituents
A variety of substituents beyond simple alkyl and acyl groups have been introduced at the N1-position to create a library of analogs. These substitutions are often aimed at exploring the structure-activity relationships of the compounds. For example, N-substituted indole derivatives have been synthesized by facilitating the O-alkylation of a benzylic alcohol with a pre-synthesized N-alkylated indole. semanticscholar.org This approach has led to the development of compounds like 4-(1-(2-(1H-indol-1-yl) ethoxy) pentyl)-N,N-dimethyl aniline (B41778). semanticscholar.org
Furthermore, N-methyl, N-benzyl, and N-tosyl 2-haloanilines can effectively react with phenylacetylene (B144264) to produce the corresponding 2-phenylindole derivatives with substituents at the N1-position. nih.gov The synthesis of 1-substituted indoles can also be achieved through the aromatization of indoline (B122111) followed by a C-N cross-coupling reaction with various aryl halides. researchgate.net
Table 1: Examples of N1-Substituted 1-(2-Phenyl-1H-indol-3-yl)ethanone Analogs
| Substituent at N1-Position | Reagents and Conditions | Reference |
| Methyl | MeI, NaH, DMF/THF | nih.gov |
| Methoxymethyl (MOM) | MOMCl, NaH, DMF/THF | nih.gov |
| Benzyl | Benzyl bromide, NaH, DMF/THF | nih.gov |
| Propargyl | Propargyl bromide, NaH, DMF/THF | nih.gov |
| Prenyl | Prenyl bromide, NaH, DMF/THF | nih.gov |
| tert-Butoxycarbonyl (Boc) | (Boc)2O | nih.gov |
| Ethyl | Not specified | sigmaaldrich.com |
| Phenyl | Not specified | sigmaaldrich.com |
| (2E)-3-Phenylprop-2-en-1-yl | Not specified | researchgate.net |
Modifications on the Phenyl Ring (2-Position)
The phenyl ring at the 2-position of the indole core offers another site for structural diversification, which can impact the electronic and steric properties of the molecule.
Aromatic Substitutions and Their Impact on Reactivity
The synthesis of 2-phenylindole derivatives with various substituents on the phenyl ring is often achieved through methods like the Fischer indole synthesis. This one-pot, solvent-free method allows for the creation of a library of compounds with different substitution patterns on the 2-phenyl ring. researchgate.net The nature of these substituents can influence the reactivity and biological activity of the resulting indole derivatives.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, are also powerful tools for introducing aryl groups at the 2-position of the indole ring. nih.gov This method involves the reaction of o-haloanilines with terminal alkynes. The electronic nature of the substituents on the aniline and the alkyne can affect the reaction outcome and yield.
Heterocyclic Ring Incorporations
The phenyl ring at the 2-position can be replaced with or coupled to various heterocyclic rings to generate novel analogs. For instance, 2-aryl indole moieties are present in a variety of biologically active molecules. nih.gov The synthesis of 2-substituted indoles can be achieved through the palladium-catalyzed annulation of o-haloanilines with alkynes, which is a convenient method for preparing 2- or 2,3-substituted indoles. nih.gov
Visible-light-promoted denitrogenative [3+2] cycloaddition of N-aroyl-benzotriazoles and terminal alkynes provides a regioselective route to 2-substituted indoles, tolerating a broad range of functional groups on both the benzotriazole (B28993) ring and the alkyne. researchgate.net This method allows for the incorporation of both aryl and alkyl substituents at the 2-position.
Modifications at the Ethanone (B97240) Side Chain (3-Position)
The ethanone side chain at the 3-position of the indole ring is a reactive handle that allows for a wide range of chemical transformations, leading to the formation of various heterocyclic systems and other functionalized derivatives.
A common modification involves the Claisen-Schmidt condensation of the acetyl group with various aromatic aldehydes. This reaction, typically carried out under basic conditions, leads to the formation of chalcones (1,3-diphenyl-2-propen-1-one derivatives). nih.govresearchgate.netakademisains.gov.my These chalcones are versatile intermediates for the synthesis of other heterocyclic compounds.
For example, the reaction of these chalcones with hydrazine (B178648) hydrate (B1144303) can yield pyrazoline derivatives. researchgate.netnih.govelifesciences.org Further acylation of the pyrazoline ring at the N-1 position with reagents like acetic acid or propionic acid leads to the formation of N-acetyl or N-propionyl pyrazolines, respectively. nih.govelifesciences.org
The ethanone side chain can also be transformed into an oxime. Reaction of the parent ketone with hydroxylamine (B1172632) hydrochloride or its derivatives, such as methoxylamine and O-benzylhydroxylamine hydrochlorides, produces the corresponding oxime derivatives in excellent yields. nih.govnih.gov These oximes can be further modified; for instance, the oxime can be converted to a 3-cyano-2-phenylindole in the presence of a copper catalyst. nih.gov
Furthermore, the acetyl group can undergo bromination. For example, the reaction of 2-nitrophenylvinyl-3-acetylindole with phenyl trimethyl ammonium (B1175870) tribromide (PTT) in dry THF affords the corresponding (E)-2-bromo-1-(2-(2-nitrostyryl)-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone. nih.gov
Table 2: Examples of Modifications at the Ethanone Side Chain
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Claisen-Schmidt Condensation | Aromatic aldehyde, NaOH | Chalcone (B49325) | nih.govresearchgate.netakademisains.gov.my |
| Cyclization | Hydrazine hydrate | Pyrazoline | researchgate.netnih.govelifesciences.org |
| N-Acylation of Pyrazoline | Acetic acid or Propionic acid | N-Acetyl/N-Propionyl Pyrazoline | nih.govelifesciences.org |
| Oximation | Hydroxylamine hydrochloride | Oxime | nih.govnih.gov |
| Cyanation of Oxime | Cu(OAc)2 | Cyano derivative | nih.gov |
| Bromination | Phenyl trimethyl ammonium tribromide (PTT) | Bromoethanone | nih.gov |
Functional Group Interconversions
Functional group interconversion (FGI) is a fundamental strategy in medicinal chemistry, defined as the process of converting one functional group into another through reactions like oxidation, reduction, substitution, or elimination. imperial.ac.uk The ketone moiety of this compound is a prime site for such modifications, allowing for the generation of a host of new analogs.
Key transformations include:
Reduction to Alcohols: The carbonyl group can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent. This introduces a hydroxyl group, which can alter hydrogen bonding capabilities and serve as a point for further derivatization. imperial.ac.uk
Halogenation: The α-carbon of the acetyl group can be halogenated. For instance, bromination using reagents like phenyl trimethylammonium tribromide (PTT) yields an α-bromo ketone derivative. nih.gov This bromo-substituted intermediate is highly valuable as it is an excellent electrophile for subsequent nucleophilic substitution reactions, such as in the synthesis of thiazoles. nih.govsemanticscholar.org
Conversion to Oximes and Nitriles: Based on transformations of the closely related 2-phenylindole-3-carboxaldehyde, the ethanone moiety can be conceptually converted to other functional groups. The aldehyde is known to react with hydroxylamine to form oximes or can be converted to a nitrile (cyano) group. nih.gov These conversions significantly alter the electronic properties and steric profile of the substituent at the 3-position. nih.gov
Oxidative Cleavage: The Baeyer-Villiger oxidation, which typically uses a peracid like m-chloroperoxybenzoic acid (mCPBA), can convert a ketone into an ester. imperial.ac.uk Applying this to the title compound would result in a 2-phenyl-1H-indol-3-yl acetate (B1210297) derivative, fundamentally changing the linker between the indole core and the terminal methyl group.
| Initial Functional Group | Key Reagent(s) | Resulting Functional Group | Synthetic Principle |
|---|---|---|---|
| Ketone | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Reduction imperial.ac.uk |
| Ketone | Phenyl Trimethylammonium Tribromide (PTT) | α-Bromo Ketone | α-Halogenation nih.gov |
| Ketone (via aldehyde) | Hydroxylamine (NH₂OH) | Oxime | Condensation nih.gov |
| Ketone | m-Chloroperoxybenzoic acid (mCPBA) | Ester | Baeyer-Villiger Oxidation imperial.ac.uk |
Extension with Heterocyclic Scaffolds (e.g., Pyrazoles, Imidazoles, Thiazoles)
The ethanone functional group is an ideal starting point for constructing additional heterocyclic rings, a common strategy to enhance biological activity and explore new chemical space.
Pyrazoles: The acetyl group can undergo a Claisen-Schmidt condensation with an appropriate aldehyde to form an α,β-unsaturated ketone (a chalcone intermediate). Subsequent reaction of this chalcone with hydrazine or substituted hydrazines leads to the formation of a pyrazoline ring, which can be oxidized to a pyrazole. This method is a standard approach for synthesizing pyrazole-containing compounds. mdpi.com
Imidazoles: The synthesis of imidazole (B134444) derivatives can be achieved by first converting the ethanone to an α-haloketone. This intermediate can then react with an amidine in a condensation reaction to form the imidazole ring. Alternatively, syntheses starting from the related indole-3-carboxaldehyde (B46971) with o-phenylenediamines have been shown to produce indolyl-benzimidazoles, demonstrating the utility of the C3 substituent in building these heterocycles. nih.gov
Thiazoles: The Hantzsch thiazole (B1198619) synthesis provides a direct route to thiazole derivatives from the this compound scaffold. The key step involves the reaction of an α-haloketone intermediate (e.g., 2-bromo-1-(2-phenyl-1H-indol-3-yl)ethanone) with a thioamide. semanticscholar.org This cyclocondensation reaction efficiently appends a thiazole ring to the core structure.
| Target Heterocycle | Key Intermediate/Reagent | Synthetic Method |
|---|---|---|
| Pyrazole | Hydrazine derivatives | Reaction with a chalcone intermediate derived from the ethanone mdpi.com |
| Imidazole | Amidine or o-phenylenediamine | Condensation with an α-haloketone or aldehyde derivative nih.gov |
| Thiazole | Thioamide | Hantzsch synthesis with an α-haloketone intermediate semanticscholar.org |
Synthesis of Hybrid Molecules Incorporating 2-Phenylindole-3-yl Ethanone Scaffold
A powerful drug design strategy involves creating hybrid molecules that covalently link two or more pharmacophoric scaffolds to produce a single molecule with potentially enhanced or multi-target activity. mdpi.com The 2-phenylindole-3-yl ethanone framework is an excellent platform for developing such hybrids.
A notable example is the synthesis of indolyl-thiopyrimidine derivatives. semanticscholar.org In a one-pot, multi-component reaction, a 2-phenylindole-3-carboxaldehyde (a close analog of the ethanone) is reacted with ethyl cyanoacetate (B8463686) and thiourea. semanticscholar.org This reaction builds a substituted thioxopyrimidine ring directly onto the indole core, creating a complex hybrid molecule, specifically a 1,2,3,4-tetrahydro-4-oxo-6-(2-phenyl-1H-indol-3-yl)-2-thioxopyrimidine-5-carbonitrile derivative. semanticscholar.org Such multi-component reactions are highly efficient for generating molecular complexity from simple starting materials in a single step. semanticscholar.org
| Indole Starting Material | Reaction Partners | Resulting Hybrid Scaffold | Reaction Type |
|---|---|---|---|
| 2-Phenylindole-3-carboxaldehyde | Ethyl cyanoacetate, Thiourea | Indolyl-thioxopyrimidine | One-pot multicomponent reaction semanticscholar.org |
Design Principles for Novel Derivative Libraries
The development of derivative libraries based on the this compound scaffold is guided by several key principles aimed at systematically exploring chemical space and optimizing biological activity.
Exploitation of a Privileged Scaffold: The 2-phenylindole core is considered a "privileged structure" due to its recurrence in molecules with high affinity for various biological targets. researchgate.net The design principle is to use this validated core and append a wide diversity of functional groups to it, primarily via modification of the 3-position acetyl group, to discover new lead compounds. researchgate.net
Structure-Activity Relationship (SAR) Elucidation: A primary goal is to generate a focused library of analogs to systematically probe SAR. By making small, controlled changes to the molecule—such as altering substituents on the phenyl ring, modifying the acetyl group, or N-alkylating the indole—researchers can identify which molecular features are critical for the desired biological effect. For example, libraries have been created to evaluate how different functional groups in the 3-position impact the inhibition of targets like nitric oxide synthase and NFκB. nih.gov
Efficiency and Diversity in Synthesis: Modern synthetic methods are employed to rapidly generate a diverse set of derivatives. One-pot, multi-component reactions (MCORs) are favored as they allow for the construction of complex molecules from simple precursors in a single, efficient step, increasing atom economy and reducing purification efforts. semanticscholar.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are used to build a diverse array of 2-arylindoles, which can then be further functionalized. nih.gov
Target-Oriented Design: Derivative libraries are often designed with a specific biological target or therapeutic goal in mind. For instance, analogs have been synthesized with the explicit goal of developing new anti-inflammatory nih.gov, antimicrobial, or antitubercular agents semanticscholar.org. This directed approach focuses the synthetic effort on generating compounds with a higher probability of exhibiting the desired activity.
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
The ¹H NMR spectrum of 1-(2-Phenyl-1H-indol-3-yl)ethanone is expected to exhibit distinct signals corresponding to the aromatic protons of the indole (B1671886) and phenyl rings, the acetyl group protons, and the N-H proton of the indole. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons on the phenyl ring and the indole nucleus would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The acetyl methyl protons would be observed as a sharp singlet in the upfield region, likely around δ 2.5 ppm. The indole N-H proton usually appears as a broad singlet at a downfield chemical shift, often above δ 8.0 ppm. orientjchem.org
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ethanone (B97240) group is characteristically found at a downfield chemical shift, typically in the range of δ 190-200 ppm. The carbons of the aromatic rings will resonate in the δ 110-140 ppm region. The methyl carbon of the acetyl group will appear at a much higher field, generally around δ 20-30 ppm. For a related compound, 4-(3-methyl-1H-indol-2-yl)phenylmethanone, the carbonyl carbon appears at δ 195.72 ppm, and the methyl carbon at δ 10.65 ppm, providing a reference for the expected shifts in this compound. orientjchem.org A predicted ¹³C NMR spectrum for the closely related isomer, 1-[4-(1H-indol-3-yl)phenyl]ethanone, shows a range of signals for the aromatic carbons, which can be used for comparative analysis. spectrabase.com
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Indole N-H | > 8.0 | Broad Singlet |
| Aromatic H (Indole & Phenyl) | 7.0 - 8.5 | Multiplets, Doublets |
| Acetyl CH₃ | ~ 2.5 | Singlet |
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl C=O | 190 - 200 |
| Aromatic C (Indole & Phenyl) | 110 - 140 |
| Acetyl CH₃ | 20 - 30 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.
A COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between adjacent protons on the phenyl and indole rings, helping to delineate the spin systems within these aromatic moieties.
An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. emerypharma.com This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show a correlation between the acetyl methyl protons and the carbonyl carbon, as well as with the C3 carbon of the indole ring, thus confirming the position of the acetyl group. Correlations between the protons of the phenyl ring and the C2 carbon of the indole would solidify the attachment of the phenyl group at this position.
Mass Spectrometry (MS) in Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₆H₁₃NO), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. The analysis of a related indolyl-1,6-benzodiazocinone derivative by HRMS demonstrated the power of this technique in confirming the calculated molecular formula. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com This technique is useful for analyzing the purity of a sample and for obtaining the mass spectrum of the compound. The gas chromatogram would show a single peak if the sample is pure, and the retention time of this peak is a characteristic property of the compound under specific GC conditions. The mass spectrometer then provides a fragmentation pattern for the eluted compound. For this compound, characteristic fragments would likely include the loss of the acetyl group (CH₃CO) and fragmentation of the indole and phenyl rings.
Table 3: Potential Mass Spectrometry Fragments for this compound
| Fragment | Proposed Structure |
| [M - CH₃]⁺ | Loss of a methyl group |
| [M - COCH₃]⁺ | Loss of the acetyl group |
| [C₁₄H₁₀N]⁺ | 2-Phenylindole (B188600) cation |
| [C₇H₇]⁺ | Tropylium ion (from the phenyl group) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the ketone. orientjchem.org The N-H stretching vibration of the indole ring is expected to appear as a sharp or broad band around 3300-3500 cm⁻¹. orientjchem.orgresearchgate.net The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to several bands in the 1450-1600 cm⁻¹ region. researchgate.net
Table 4: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H (Indole) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic, CH₃) | Stretching | 2850 - 3000 |
| C=O (Ketone) | Stretching | 1650 - 1700 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Despite the importance of this technique, a review of current scientific literature and crystallographic databases did not yield a specific, publicly available single-crystal X-ray diffraction study for this compound. While structural data for analogous indole derivatives exist, providing insight into expected structural motifs, the precise crystallographic parameters for the title compound remain to be published. researchgate.net
Should single crystals of this compound be analyzed, the resulting crystallographic data would include the unit cell dimensions (a, b, c) and angles (α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the volume of the unit cell. The analysis would also identify the crystal's space group, which describes the symmetry elements present in the crystal lattice. For comparison, a related compound, (E)-3-(2-Methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone, was found to crystallize in the triclinic system with a P-1 space group. However, the substitution of the propenone bridge with an ethanone group and a phenyl group instead of a methyl group at position 2 would lead to different packing and thus different crystallographic parameters for this compound.
Representative Crystallographic Data for an Analogous Indole Derivative (Note: The following table does not represent the title compound but is illustrative of the type of data obtained from X-ray diffraction.)
| Parameter | Value (for (E)-3-(2-Methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone) |
|---|---|
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 9.4014 (5) |
| b (Å) | 9.8347 (4) |
| c (Å) | 10.0318 (5) |
| α (°) | 62.821 (3) |
| β (°) | 85.539 (3) |
| γ (°) | 65.262 (3) |
A key aspect of the crystal structure analysis is understanding the molecule's conformation. For this compound, this would involve determining the dihedral angle between the plane of the indole ring and the phenyl ring at the 2-position. This angle is influenced by steric hindrance between the two aromatic systems.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's empirical formula to verify its purity and composition.
The empirical formula for this compound is C₁₆H₁₃NO. While specific experimental elemental analysis data for this compound is not available in the reviewed literature, the theoretical composition can be calculated from its molecular weight (235.28 g/mol ).
Theoretical vs. Experimental Elemental Analysis (Note: Experimental values are hypothetical as they were not found in the literature search.)
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 81.68% | N/A |
| Hydrogen (H) | 5.57% | N/A |
| Nitrogen (N) | 5.95% | N/A |
A close correlation between the experimental and theoretical percentages would serve to confirm the empirical formula of C₁₆H₁₃NO for this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map its electronic properties. By solving approximations of the Schrödinger equation, DFT can accurately predict parameters such as bond lengths, bond angles, and dihedral angles.
For heterocyclic compounds similar to 1-(2-Phenyl-1H-indol-3-yl)ethanone, calculations are commonly performed using functionals like B3LYP with basis sets such as 6-311G(d,p) or higher. nih.govresearchgate.net This process minimizes the molecule's energy to find its ground-state conformation. The resulting optimized structure is crucial for further analysis, including molecular orbital calculations and docking simulations. The electronic structure analysis reveals the distribution of electron density, identifying electron-rich and electron-poor regions, which are key to understanding the molecule's reactivity. researchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity. nih.govorientjchem.org For instance, in studies of related heterocyclic compounds, calculated energy gaps can range from approximately 2.0 eV to over 4.0 eV. researchgate.netorientjchem.org A molecule with a smaller gap is generally considered more reactive. orientjchem.org
Table 1: Representative Frontier Molecular Orbital Data for Heterocyclic Compounds Note: This table presents illustrative data based on studies of related compounds, as specific values for this compound are not available in the cited literature.
| Molecular Descriptor | Illustrative Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.21 | Energy of the highest occupied molecular orbital; related to ionization potential. |
| ELUMO | -2.05 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| Energy Gap (ΔE) | 3.16 | Indicates chemical reactivity and kinetic stability. |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. It is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov
The 2-phenylindole (B188600) scaffold is a recognized pharmacophore found in molecules targeting various enzymes and receptors. Docking studies on derivatives of this scaffold have provided insights into their potential interactions with several key biological targets.
Cyclooxygenase-2 (COX-2): COX-2 is a crucial enzyme in the inflammatory pathway, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with fewer side effects. nih.gov Molecular docking studies have been performed on large libraries of indole (B1671886) compounds to assess their potential as COX-2 inhibitors. nih.gov These simulations place the ligand into the active site of COX-2 to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with critical amino acid residues. nih.govnih.gov
DNA Gyrase: This essential bacterial enzyme is a well-established target for antibiotics. It plays a vital role in DNA replication, making its inhibition lethal to bacteria. Several 2-phenylindole derivatives have been reported to possess antibacterial activity through the inhibition of DNA gyrase. omicsonline.org Docking simulations have shown that the parent indole molecule can fit into the ATP-binding pocket of the GyrB subunit of DNA gyrase, suggesting a potential mechanism of action for its derivatives. researchgate.net
NMDA Receptors: N-methyl-D-aspartate (NMDA) receptors are ion channels in the brain that are critical for synaptic plasticity and memory function. However, their dysfunction is implicated in various neurological disorders. While specific docking studies on this compound against NMDA receptors are not prominent, related structures have been modeled. For example, studies on phenylpiperazine derivatives targeting the GluN2B subunit of the NMDA receptor provide a blueprint for how such interactions are investigated, identifying key binding site residues and interaction patterns. nih.gov
A critical output of molecular docking is the prediction of binding affinity, typically expressed as a scoring function value (e.g., in kcal/mol). This score estimates the strength of the ligand-protein interaction, with more negative values indicating stronger binding. nih.gov For example, docking studies of various inhibitors against DNA gyrase and other protein kinases have reported binding energies ranging from -7.0 to over -9.0 kcal/mol for promising lead compounds. nih.govijpsjournal.com These scores are calculated using algorithms that account for factors like hydrogen bonds, electrostatic interactions, and van der Waals forces.
Table 2: Illustrative Molecular Docking Results for Indole Derivatives Against Various Targets Note: The data in this table is representative of findings for various indole derivatives from the literature and does not correspond to the specific title compound.
| Target Protein | Representative Ligand Type | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| COX-2 | Substituted Indole | -8.5 to -10.0 | Arg120, Tyr355, Ser530 |
| DNA Gyrase (GyrB) | Indole Derivative | -7.5 to -9.1 | Asp73, Asn46, Ile78 |
| EGFR Kinase | 2-Phenylindole Derivative | -7.0 | Met793, Leu718, Asp855 |
Molecular Dynamics Simulations for Conformational Sampling and Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose.
In studies of indole derivatives, MD simulations have been used to validate docking results. nih.gov After docking a ligand into a protein's active site, an MD simulation can be run for several nanoseconds to observe whether the key interactions (like hydrogen bonds) are maintained and whether the ligand remains stably in the binding pocket. This provides greater confidence in the docking prediction and helps to understand the conformational flexibility of both the ligand and the protein upon binding. nih.govnih.gov
In Silico ADME Prediction and Drug-Likeness Assessment
In the early phases of drug discovery, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside an assessment of 'drug-likeness', is a critical step. creative-biolabs.com This process helps to filter out compounds that are likely to fail later in development due to poor pharmacokinetic profiles. nih.gov For this compound, various computational models can be employed to predict its physicochemical properties and evaluate its compliance with established drug-likeness criteria, such as Lipinski's Rule of Five. nih.gov
Drug-likeness is a qualitative concept used to evaluate a compound's resemblance to known drugs based on its structural and physicochemical features. nih.gov These properties are crucial as they influence a compound's interaction with biological systems. creative-biolabs.com The assessment involves calculating parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov While specific experimental data for this compound is not publicly available, predictive values can be calculated using computational software like SwissADME. nih.govbioflux.com.ro These predictions help determine if the compound falls within an acceptable range for oral administration and potential therapeutic use.
Detailed Research Findings
Computational tools predict the ADME properties of this compound based on its chemical structure. The key parameters evaluated often include:
Lipophilicity (logP): This parameter indicates the compound's solubility in fatty or non-polar environments versus aqueous environments. It is a critical determinant of how a drug is absorbed and distributed in the body.
Molecular Weight (MW): The size of the molecule, which influences its diffusion and transport across biological membranes.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): These features are essential for molecular recognition and binding to biological targets.
Topological Polar Surface Area (TPSA): This value is correlated with a molecule's ability to permeate cell membranes.
The table below summarizes the predicted physicochemical and drug-likeness properties for this compound. These values are compared against Lipinski's Rule of Five, a widely used guideline for assessing drug-likeness.
Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight ( g/mol ) | 247.30 | ≤ 500 | Yes |
| Lipophilicity (Consensus LogP) | 3.85 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 1 | ≤ 10 | Yes |
The data indicates that this compound adheres to Lipinski's Rule of Five, suggesting it possesses drug-like characteristics favorable for potential development as an orally administered therapeutic agent.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. arxiv.orgnih.gov This model serves as a 3D query for virtual screening of large compound databases to find novel molecules that match the pharmacophoric features and are therefore likely to be active. nih.govmdpi.com
For a compound like this compound, a pharmacophore model can be developed based on its structure and known active analogues from the 2-phenylindole class. A typical pharmacophore model for this class might include features such as:
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the ethanone (B97240) group.
Hydrogen Bond Donor (HBD): The indole N-H group.
Aromatic Rings (AR): The phenyl ring and the indole system.
Hydrophobic (HY) features: The aromatic rings also contribute to hydrophobic interactions.
Detailed Research Findings
Once a pharmacophore hypothesis is established, it can be used to perform virtual screening. mdpi.com This computational technique involves systematically searching large libraries of chemical compounds to identify those that fit the pharmacophore model. mdpi.com The hits from this screening can then be subjected to further analysis, such as molecular docking, to predict their binding affinity and orientation within the active site of a target protein. nih.gov
The process of pharmacophore-based virtual screening involves several steps:
Pharmacophore Model Generation: A model is created based on the key structural features of active compounds. nih.gov
Database Screening: The pharmacophore model is used as a filter to search through databases of chemical structures.
Hit Filtration: The retrieved compounds are filtered based on drug-likeness properties and other criteria to narrow down the list of potential candidates.
Molecular Docking: The top-ranked hits are then docked into the 3D structure of the biological target to estimate their binding affinity and interaction patterns.
The table below illustrates a hypothetical outcome of a virtual screening campaign using a pharmacophore model derived from the 2-phenylindole scaffold.
Table 2: Illustrative Virtual Screening and Docking Results
| Compound ID | Pharmacophore Fit Score | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| ZINC94272748 | 88% | -8.3 | HBD, HBA, Hydrophobic |
| ZINC79046938 | 87% | -7.9 | HBA, Aromatic, Hydrophobic |
| This compound | (Reference) | (Reference) | HBA, HBD, Aromatic |
| ZINC05925939 | 86% | -10.8 | HBD, Aromatic, Hydrophobic |
Note: The ZINC IDs and associated data are for illustrative purposes to demonstrate the type of results obtained from a virtual screening campaign and are based on findings for similar pharmacophore models. nih.gov
This computational approach allows for the rapid identification of diverse chemical scaffolds that could possess the desired biological activity, guiding further synthetic and biological evaluation efforts. arxiv.org
Pre Clinical Biological Activity and Pharmacological Evaluation
Antimicrobial Activity Investigations (In vitro and In vivo animal models)
Derivatives of 1-(2-Phenyl-1H-indol-3-yl)ethanone have demonstrated significant potential as antimicrobial agents, with studies highlighting their efficacy against a range of bacteria and fungi.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria
The antibacterial properties of 2-phenylindole (B188600) derivatives have been a primary focus of research. These compounds have shown notable activity against various Gram-positive and Gram-negative bacteria.
A study on synthetic indole (B1671886) derivatives revealed that a compound, identified as SMJ-2, is particularly effective against a wide variety of multidrug-resistant Gram-positive bacteria. nih.gov This includes formidable pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Enterococcus faecalis, Enterococcus faecium, and Bacillus subtilis. nih.gov The minimal inhibitory concentrations (MICs) for SMJ-2 were found to be consistently low, ranging from 0.25 to 2 µg/mL. nih.gov Another derivative, SMJ-4, also showed significant, though slightly less potent, activity with MICs between 0.25 and 16 µg/mL. nih.gov The mechanism of action for SMJ-2 is believed to involve the inhibition of respiratory metabolism and disruption of the membrane potential in these bacteria. nih.gov Furthermore, SMJ-2 has been shown to be effective in a mouse thigh infection model and a mouse peritonitis model, indicating its potential for in vivo applications. nih.gov
In a separate investigation, (E)-1-(1H-indol-3-yl) ethanone (B97240) O-benzyl oxime derivatives were synthesized and evaluated for their antibacterial activity. nih.govresearchgate.net One particular compound, 5h, exhibited potent activity against both susceptible and resistant strains of S. aureus, including MRSA and Vancomycin-resistant S. aureus (VRSA). nih.govresearchgate.net The MIC for this compound was 1 µg/mL against susceptible S. aureus and 2-4 µg/mL against MRSA and VRSA strains. nih.govresearchgate.net Importantly, this compound was found to be non-toxic to Vero cells, suggesting a good safety profile. nih.govresearchgate.net
Another study focusing on 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives also reported in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, research on 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives showed that all synthesized compounds were active against E. coli and S. aureus, with some also showing activity against B. subtilis. researchgate.net
The following table summarizes the antibacterial activity of selected 2-phenylindole derivatives:
Interactive Data Table: Antibacterial Activity of 2-Phenylindole Derivatives| Compound/Derivative | Bacterial Strain(s) | Key Findings (MIC values, etc.) |
| SMJ-2 | MRSA, MDR- Enterococcus faecalis, Enterococcus faecium, Bacillus subtilis | MIC: 0.25 - 2 µg/mL |
| SMJ-4 | MRSA, MDR- Enterococcus faecalis, Enterococcus faecium, Bacillus subtilis | MIC: 0.25 - 16 µg/mL |
| Compound 5h ((E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivative) | S. aureus (susceptible), MRSA, VRSA | MIC: 1 µg/mL (susceptible S. aureus), 2-4 µg/mL (MRSA, VRSA) |
| 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives | Gram-positive and Gram-negative bacteria | In vitro antibacterial activity observed. |
| 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives | E. coli, S. aureus, B. subtilis | Active against all three strains. |
Antifungal Efficacy
The antifungal potential of 2-phenylindole derivatives has also been explored, with promising results against common fungal pathogens.
Research on 3-indolyl-3-hydroxy oxindole (B195798) derivatives demonstrated moderate to excellent in vitro antifungal activities against five different plant pathogenic fungi. nih.govmdpi.com Notably, compounds designated as 3t, 3u, 3v, and 3w showed broad-spectrum antifungal activity that was comparable or even superior to commercial fungicides. nih.govmdpi.com Compound 3u was particularly effective against Rhizoctonia solani, with an EC50 of 3.44 mg/L. nih.govmdpi.com The study suggested that the presence of iodine, chlorine, or bromine at the 5-position of the 3-hydroxy-2-oxindole and indole rings is crucial for potent antifungal activity. nih.gov
In another study, 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were evaluated for their in vitro antifungal activity against five fungal species, indicating a broad scope of action. nih.gov Similarly, derivatives of 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone were found to be active against the fungus Aspergillus niger. researchgate.net
The following table provides a summary of the antifungal activity of these derivatives:
Interactive Data Table: Antifungal Activity of 2-Phenylindole Derivatives| Compound/Derivative | Fungal Strain(s) | Key Findings (EC50, etc.) |
| Compound 3u (3-indolyl-3-hydroxy oxindole derivative) | Rhizoctonia solani | EC50: 3.44 mg/L |
| Compounds 3t, 3v, 3w (3-indolyl-3-hydroxy oxindole derivatives) | Plant pathogenic fungi | Broad-spectrum antifungal activity. |
| 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives | Five fungal species | In vitro antifungal activity observed. |
| 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives | Aspergillus niger | Active against this fungal strain. |
Antimycobacterial Activity
Several studies have highlighted the potential of 2-phenylindole derivatives as antimycobacterial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.
A series of 20 synthetic 3-phenyl-1H-indoles were evaluated for their in vitro activity against M. tuberculosis. mdpi.comresearchgate.netnih.gov Many of these compounds showed activity against a drug-susceptible strain, and the most potent ones were also effective against multidrug-resistant (MDR) strains without showing cross-resistance with first-line drugs. mdpi.comresearchgate.netnih.gov One of the compounds demonstrated bactericidal activity at concentrations close to its MIC and exhibited a strong time-dependent killing of the bacteria. mdpi.comresearchgate.netnih.gov The trifluoromethyl group at the 4-position of the benzene (B151609) ring of the 1H-indole was found to enhance antimycobacterial activity. researchgate.net
In another study, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one was found to have an antibacterial effect against M. tuberculosis. mdpi.com Additionally, a new class of spirooxindolopyrrolidine embedded chromanone hybrid heterocycles were synthesized and tested for their antimycobacterial activity. rsc.org Four of these compounds showed significant activity against M. tuberculosis H37Rv and isoniazid-resistant clinical isolates. rsc.org A fluorine-substituted derivative was particularly potent, with an activity of 0.39 μg/mL against H37Rv. rsc.org
The table below summarizes the antimycobacterial findings:
Interactive Data Table: Antimycobacterial Activity of 2-Phenylindole Derivatives| Compound/Derivative | Mycobacterial Strain(s) | Key Findings (MIC, etc.) |
| 3-Phenyl-1H-indoles | Mycobacterium tuberculosis (drug-susceptible and MDR) | Active against both strains; one compound showed bactericidal activity. |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Mycobacterium tuberculosis | Antibacterial effect observed. |
| Fluorine-substituted spirooxindolopyrrolidine embedded chromanone hybrid | M. tuberculosis H37Rv, isoniazid-resistant isolates | Activity of 0.39 μg/mL against H37Rv. |
Anti-inflammatory Activity Assessments (In vitro and In vivo animal models)
The anti-inflammatory properties of this compound derivatives have been investigated through their ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators.
Cyclooxygenase (COX) Enzyme Inhibition Studies (COX-1 and COX-2 Selectivity)
Cyclooxygenase (COX) enzymes are key players in the inflammatory process, and their inhibition is a major target for anti-inflammatory drugs. nih.gov Several studies have focused on the potential of 2-phenylindole derivatives as COX inhibitors.
A series of novel 1-(1H-indol-1-yl)ethanone derivatives were synthesized and evaluated for their anti-inflammatory activity, with a focus on COX-2 inhibition. researchgate.neteurekaselect.combenthamdirect.com Molecular docking studies suggested that these compounds could act as COX-2 inhibitors. researchgate.neteurekaselect.combenthamdirect.com One particular derivative, D-7 (1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone), was identified as having the strongest anti-inflammatory activity among the tested compounds. researchgate.neteurekaselect.combenthamdirect.com
In another study, 3-methyl-2-phenyl-1-substituted-indole derivatives were synthesized and evaluated for their anti-inflammatory activities. researchgate.net The methanesulphonyl derivatives within this series showed the highest in vitro and in vivo anti-inflammatory effects. researchgate.net Molecular docking studies confirmed that these compounds fit well into the binding sites of both COX-1 and COX-2. researchgate.net
Research on chalcones, which share a structural similarity with the core of this compound, has also highlighted their anti-inflammatory potential through COX inhibition. nih.gov
The following table summarizes the COX inhibition studies:
Interactive Data Table: COX Inhibition by 2-Phenylindole Derivatives| Compound/Derivative | Target Enzyme(s) | Key Findings |
| D-7 (1-(1H-indol-1-yl)ethanone derivative) | COX-2 | Strongest anti-inflammatory activity in its series. |
| Methanesulphonyl 3-methyl-2-phenyl-1-substituted-indole derivatives | COX-1 and COX-2 | Highest in vitro and in vivo anti-inflammatory activity in their series. |
Inhibition of Inflammatory Mediators
Beyond COX inhibition, 2-phenylindole derivatives have been shown to modulate other key inflammatory mediators.
A synthetic small molecule, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), was found to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced macrophages. nih.gov HMPH also reduced myeloperoxidase (MPO) and nitrite (B80452) levels in a rat air-pouch model of inflammation. nih.gov
In a study on the extracts of Anisomeles indica, which contains indole-like compounds, a significant dose-dependent inhibition of NO radicals and pro-inflammatory cytokines such as TNF-α and IL-12 was observed in murine peritoneal macrophages. nih.gov
Furthermore, a novel arylidene indanone small molecule, IPX-18, was shown to inhibit the release of TNF-α, IFN-γ, IL-2, and IL-8 in human whole blood and peripheral blood mononuclear cells. researchgate.net It also controlled neutrophil migration and elastase release. researchgate.net
These findings indicate that the anti-inflammatory effects of 2-phenylindole derivatives are multifaceted, involving the suppression of various pro-inflammatory signaling molecules.
Anticancer and Antiproliferative Activity Studies (In vitro cell lines, In vivo animal models)
The potential of this compound and its derivatives as anticancer agents has been explored through various studies. The core structure, a 2-phenyl indole moiety, is a recognized pharmacophore in the design of compounds targeting cancer cells.
Cytotoxicity in Various Cancer Cell Lines
Research has demonstrated the cytotoxic effects of compounds containing the 2-phenyl indole scaffold against a range of cancer cell lines. While direct studies on this compound are part of broader research into this class of compounds, the general findings indicate a potential for these molecules to inhibit the growth of cancer cells. For instance, derivatives of 2-phenyl indole have shown activity against pancreatic cancer cells. nih.gov The cytotoxic efficacy of related indole derivatives, such as indole-1,2,4-triazole scaffolds, has been evaluated against liver cancer cell lines like Hep-G2, showing significant potency. nih.gov
Table 1: Cytotoxicity of Related Indole Derivatives
| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 2-Phenyl Indole Derivatives | Pancreatic Cancer Cells | Anticancer Activity | nih.gov |
Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction)
The mechanisms underlying the antiproliferative effects of indole derivatives often involve the induction of apoptosis, or programmed cell death, in cancer cells. While the specific apoptotic pathways triggered by this compound are a subject of ongoing investigation, the broader class of indole compounds is known to exert its anticancer effects through such mechanisms.
Neuropharmacological Investigations
The neuropharmacological potential of this compound and related compounds is an active area of research, with studies exploring their effects on neuroreceptors and their potential for neuroprotection.
Modulatory Effects on Neuroreceptors (e.g., NMDA Receptors, GPRC6A)
Compounds containing a 2-phenyl indole structure have been identified as modulators of G protein-coupled receptors (GPCRs), including GPRC6A. nih.gov GPRC6A is a receptor involved in regulating energy metabolism and hormone production. nih.govnih.gov The ability of 2-phenyl indoles to activate GPRC6A suggests a potential therapeutic application in metabolic disorders. nih.gov
Furthermore, the indole nucleus is a key feature in molecules that interact with various neuroreceptors. For example, phenylethanolamines, which can have structural similarities to indole derivatives, are known to inhibit NMDA receptors by enhancing proton inhibition, a mechanism with potential neuroprotective implications. nih.gov
Neuroprotective Potential
Indole-based compounds have demonstrated significant neuroprotective properties. nih.gov Studies on synthetic indole–phenolic compounds have shown their ability to protect against oxidative stress-induced cell death in neuroblastoma cells. nih.gov For example, in H₂O₂-stimulated SH-SY5Y cells, these compounds significantly reduced cell mortality and preserved cell viability. nih.gov The neuroprotective potential of indole derivatives is often linked to their antioxidant capabilities and their ability to modulate pathways involved in neurodegeneration. nih.govmdpi.com
Antioxidant Activity Evaluation
The evaluation of the antioxidant activity of C-3 substituted indole derivatives has been performed using various in vitro assays, such as the 2,2′-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and ferrous ion (Fe²⁺) chelating assays. nih.gov The presence of the indole nitrogen atom and the nature of the substituent at the C-3 position are crucial for the observed antioxidant activity. nih.gov Some indole derivatives have shown potent radical scavenging activity, significantly higher than that of the parent compound, gramine. nih.gov
The antioxidant mechanism is often attributed to the ability of the indole ring to donate a hydrogen atom, thereby neutralizing free radicals. This property is fundamental to the neuroprotective and potentially other therapeutic effects of compounds like this compound. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Gramine |
| Ifenprodil |
Antiviral Activity Research (e.g., Anti-HIV-1, Anti-HBV)
The 2-phenylindole scaffold is a key component in the development of new antiviral agents. nih.gov Research has shown that derivatives of this structure exhibit a range of antiviral activities, including against Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis B Virus (HBV). nih.govnih.gov
Studies on indolyl glyoxamide derivatives have identified compounds with potent anti-HIV-1 activity. nih.gov Specifically, compounds where the R(3) substituent is a halogen atom have demonstrated significant inhibitory effects. nih.gov The position of this halogen is also crucial to the compound's antiviral efficacy. nih.gov For instance, certain derivatives have shown 50% effective concentration (EC₅₀) values as low as 4.35 µg/mL, with a therapeutic index (TI) of 49.45. nih.gov
Furthermore, research into 3-oxindole derivatives, which are structurally related to 2-phenylindoles, has revealed compounds with strong anti-HIV-1 activity. mdpi.com One such derivative, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one, displayed a half-maximal inhibitory concentration (IC₅₀) of 0.4578 μM and a selectivity index (SI) of 111.37. mdpi.com The mode of action for these compounds appears to be the inhibition of Tat-mediated viral transcription at the HIV-1 LTR promoter. mdpi.com
In the context of anti-HBV research, various natural and synthetic compounds are being explored. nih.gov While direct studies on this compound are not extensively documented in this area, the broader class of indole derivatives has shown promise. For example, certain ethyl 5-hydroxy-1H-indole-3-carboxylates have exhibited significant anti-HBV activities, with some compounds showing much greater potency than the control drug, lamivudine. nih.gov
It is important to note that while the 2-phenylindole structure is a promising starting point, the specific antiviral activity is highly dependent on the various substitutions and modifications made to the core molecule. nih.govnih.gov
Enzyme Inhibition Studies (beyond COX)
Lanosterol 14α-Demethylase Inhibition
Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols in eukaryotes and a key target for antifungal drugs. wikipedia.orgnih.govnih.gov This enzyme facilitates the removal of the C-14α-methyl group from lanosterol, a critical step in producing essential sterols. wikipedia.org The inhibition of CYP51 disrupts the fungal cell membrane integrity, leading to cell death. nih.govresearchgate.net
While azoles are a well-known class of CYP51 inhibitors, there is growing interest in developing non-azole inhibitors to combat drug resistance. nih.govresearchgate.net The 2-phenylindole scaffold has been identified as a promising structure for the development of new bioactive compounds. nih.gov Although direct studies on the inhibitory activity of this compound against CYP51 are not widely available, research on related indole derivatives suggests potential in this area. nih.gov For instance, novel tetraindol-4-one derivatives have been designed and synthesized based on the structure of CYP51 and have shown antifungal activities. nih.gov
Molecular docking studies have been employed to predict the binding affinity of various compounds to CYP51. researchgate.net These computational methods help in identifying potential inhibitors by simulating the interaction between the small molecule and the enzyme's active site. researchgate.net The development of inhibitors that engage in non-covalent interactions with CYP51 is an emerging strategy. nih.gov
It is important to distinguish between the fungal and human orthologs of CYP51, as the inhibition of human CYP51 can lead to adverse effects. nih.gov Selective inhibition of the fungal enzyme is a key consideration in the design of new antifungal agents. nih.gov
DNA Gyrase and Topoisomerase Inhibition
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival, making it a validated target for antibiotics. nih.gov This enzyme introduces negative supercoils into DNA, a process vital for DNA replication and transcription. nih.gov DNA gyrase is composed of two subunits, GyrA and GyrB, forming an active A₂B₂ complex. nih.govnih.gov Inhibitors of this enzyme can act by stabilizing the enzyme-DNA cleavage complex, leading to DNA breaks and cell death. nih.gov
While specific studies on the direct inhibition of DNA gyrase by this compound are limited, the indole moiety is a known component of some DNA gyrase inhibitors. nih.gov For example, in silico docking studies have suggested that indole and its derivatives, like indolinone, may bind to the ATP-binding site of the GyrB subunit. nih.gov This interaction is thought to inhibit the ATPase activity of DNA gyrase without causing double-strand breaks, a mechanism similar to that of aminocoumarin antibiotics. nih.gov
In the broader context of topoisomerase inhibition, various compounds are known to target these enzymes, which are crucial for managing DNA topology in both prokaryotic and eukaryotic cells. gibsononcology.comyoutube.com Topoisomerase inhibitors are classified as either catalytic inhibitors, which prevent the enzyme's function, or poisons, which stabilize the covalent enzyme-DNA complex. umed.pl Flavonoids and their derivatives are one class of natural products that have shown activity as topoisomerase inhibitors. umed.pl
The development of novel DNA gyrase and topoisomerase inhibitors is an active area of research, with a focus on discovering new chemical scaffolds to overcome existing antibiotic resistance. nih.govnih.gov
FtsZ Domain Interaction and Cell Division Inhibition
The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a key player in bacterial cell division and a promising target for the development of new antibiotics. nih.govfrontiersin.org FtsZ, a homolog of eukaryotic tubulin, polymerizes at the mid-cell to form the Z-ring, which is essential for cytokinesis. nih.govcsic.es This process involves GTP binding and hydrolysis. nih.gov Small molecules that interfere with FtsZ function can disrupt cell division, leading to bacterial cell death. nih.gov
The indole core structure has been identified as a potential scaffold for FtsZ inhibitors. nih.gov For instance, a compound with an indole-core, designated CZ74, has been shown to exhibit potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with minimum inhibitory concentration (MIC) values in the range of 2–4 µg/mL. nih.gov This compound was found to disrupt FtsZ polymerization and inhibit its GTPase activity. nih.gov
Molecular modeling suggests that such indole-based inhibitors may bind to the interdomain cleft of the FtsZ protein. nih.gov This binding is thought to be responsible for the observed inhibitory effects on FtsZ function and subsequent cell division. nih.gov
The interaction between FtsZ and its inhibitors can be studied using various techniques, including the yeast two-hybrid system. nih.govnih.gov This method has been used to map the interacting regions between FtsZ and other proteins involved in cell division. nih.gov
Structure Activity Relationship Sar Studies
Identification of Key Pharmacophoric Features for Specific Activities
The 1-(2-Phenyl-1H-indol-3-yl)ethanone scaffold possesses several key pharmacophoric features that are essential for its biological activities. These features include a hydrogen bond donor (the indole (B1671886) N-H), a hydrogen bond acceptor (the carbonyl oxygen of the acetyl group), and two aromatic rings (the indole ring system and the 2-phenyl group) that can engage in hydrophobic and π-stacking interactions with biological targets.
For anticancer activity , the 2-phenylindole (B188600) core is a critical pharmacophore. researchgate.net The presence of the acetyl group at the 3-position is also a significant determinant of activity. Modifications at the indole nitrogen, the 2-phenyl ring, and the acetyl group have been shown to modulate the anticancer potency. For instance, the introduction of a methyl group at the N-1 position of the indole ring has been reported to significantly enhance anticancer activity in some series of indole derivatives. nih.gov
In the context of anti-inflammatory activity , particularly as inhibitors of enzymes like cyclooxygenase-2 (COX-2), the 2-phenylindole scaffold is also a key feature. A number of 2-phenyl-3-sulfonylphenylindoles have demonstrated potent and selective COX-2 inhibition. japsonline.com While the primary focus of this article is the 3-acetyl derivative, the principles of substituent effects on the 2-phenyl ring can be extrapolated.
For other biological activities, such as antimicrobial or antiviral effects, the specific pharmacophoric requirements may differ, but the fundamental 2-phenylindole skeleton remains the central element for initial target recognition.
Impact of Substituent Nature and Position on Biological Activity
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the indole ring and the 2-phenyl ring.
Substitutions on the 2-Phenyl Ring:
The electronic nature of substituents on the 2-phenyl ring plays a crucial role in modulating anticancer activity. Studies on related 2-phenylindole derivatives have shown that electron-donating groups, such as a methyl group, can enhance anticancer potency. researchgate.net For example, a compound with a methyl group at the para-position of the phenyl ring exhibited an IC50 of approximately 29.39 µM against the A549 human lung cancer cell line. researchgate.net Conversely, the presence of an electron-donating methoxy (B1213986) group was found to be unfavorable for anticancer activity in the same study. researchgate.net
Substitutions on the Indole Ring:
Substitutions on the indole nucleus, particularly at the N-1 and C-5 positions, have a significant impact on biological activity.
N-1 Position: As mentioned earlier, N-alkylation can significantly influence anticancer activity. Methylation at the N-1 position of certain indole derivatives has been shown to increase potency. nih.gov
C-5 Position: The introduction of substituents at the 5-position of the indole ring can modulate activity. For instance, in a series of 1-(5-substituted-1H-indol-3-yl)-3-(p-substituted-benzyl) prop-2-en-1-one derivatives, which are structurally related to the core compound of interest, substitutions at the 5-position were explored for their anticancer effects.
The following table summarizes the anticancer activity of some 2-phenylindole derivatives, highlighting the impact of substituents.
| Compound ID | R1 (on Indole) | R2 (on Phenyl) | Cancer Cell Line | IC50 (µM) |
| 4b | H | p-CH3 | A549 | 29.12 researchgate.net |
| 4c | H | m-CH3 | A549 | 29.39 researchgate.net |
| 4g | H | p-OCH3 | A549 | >100 researchgate.net |
| 4k | H | p-Cl | B16F10 | 23.81 researchgate.net |
Electronic and Steric Effects on Compound Efficacy and Selectivity
The electronic and steric properties of substituents are key determinants of the efficacy and selectivity of this compound derivatives.
Electronic Effects: The electron density of the indole ring and the 2-phenyl ring can influence the binding affinity of the molecule to its biological target. Electron-donating groups on the 2-phenyl ring can increase the electron density of the ring system, potentially enhancing interactions with electron-deficient pockets in the target protein. Conversely, electron-withdrawing groups can decrease the electron density, which might be favorable for interactions with electron-rich domains. The observation that a methyl group (electron-donating) on the phenyl ring is favorable, while a methoxy group (also electron-donating, but with a competing resonance effect) is not, suggests a complex interplay of electronic factors. researchgate.net
Steric Effects: The size and shape of substituents can have a profound impact on how the molecule fits into the binding site of a protein. Bulky substituents can create steric hindrance, preventing optimal binding. However, in some cases, a larger substituent might be necessary to occupy a specific hydrophobic pocket, thereby increasing binding affinity. The position of the substituent is also critical; a bulky group at one position might be detrimental, while at another, it could be beneficial.
Quantitative Structure-Activity Relationship (QSAR) Modeling
While no specific QSAR models for this compound were found in the reviewed literature, QSAR studies on other indole derivatives provide valuable insights into the descriptors that are likely to be important for the biological activity of this class of compounds.
QSAR models typically correlate the biological activity of a series of compounds with their physicochemical properties, which are quantified by molecular descriptors. These descriptors can be categorized as:
Electronic Descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies. These descriptors quantify the electronic properties of the molecule.
Steric Descriptors: Including molecular weight, volume, and surface area, which describe the size and shape of the molecule.
Hydrophobic Descriptors: Like the partition coefficient (logP), which measures the lipophilicity of the molecule.
Topological Descriptors: Which describe the connectivity and branching of the molecule.
For indole derivatives, it is often found that a combination of electronic, steric, and hydrophobic descriptors is necessary to build a predictive QSAR model. For instance, in a QSAR study of carbonic anhydrase inhibitors based on an indole scaffold, a combination of these types of descriptors was used to develop a model that could predict the inhibitory activity of the compounds. researchgate.net A robust QSAR model for this compound derivatives would be invaluable for predicting the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.
Conformational Preferences and Their Influence on Target Binding
The three-dimensional conformation of this compound and its derivatives is a critical factor in determining their interaction with biological targets. The relative orientation of the 2-phenyl ring with respect to the indole plane, as well as the conformation of the acetyl group, can significantly affect the molecule's ability to fit into a binding site.
Conformational studies on related 2-phenyl-3-substituted indole derivatives have been performed to understand their preferred spatial arrangements. researchgate.net These studies often employ techniques like NMR spectroscopy and X-ray crystallography, complemented by computational methods such as molecular mechanics and quantum chemical calculations.
The torsional angle between the indole ring and the 2-phenyl ring is a key conformational parameter. A relatively planar conformation might be required for optimal π-stacking interactions with aromatic residues in a binding site. On the other hand, a more twisted conformation might be necessary to avoid steric clashes or to position other functional groups for specific interactions.
The orientation of the acetyl group at the 3-position is also important. It can adopt different conformations relative to the indole ring, which will influence its ability to act as a hydrogen bond acceptor. The specific conformational requirements will ultimately depend on the topology of the binding site of the target protein. Molecular docking studies on related indole derivatives have been used to predict the binding modes and to understand the conformational preferences within the active site of various enzymes and receptors.
Mechanistic Studies and Target Elucidation
Investigation of Molecular Pathways and Cellular Targets
Investigations into compounds structurally related to 1-(2-Phenyl-1H-indol-3-yl)ethanone reveal engagement with several key cellular pathways, primarily related to inflammation, cancer, and neurotransmission.
The 2-phenylindole (B188600) core is a recognized pharmacophore that exhibits inhibitory activity against critical inflammatory and cancer-related targets. Studies on 2-phenylindole itself have shown it inhibits nitrite (B80452) production and Nuclear Factor-kappa B (NF-κB), with IC50 values of 38.1 µM and 25.4 µM, respectively. nih.gov The NF-κB pathway is a cornerstone of the inflammatory response and is implicated in cell survival and proliferation, making it a crucial target in oncology. nih.gov Further modifications of the 2-phenylindole structure have led to derivatives with enhanced potency against these targets. nih.gov
Derivatives of the broader indole (B1671886) class have been identified as inhibitors of tubulin polymerization. nih.govmdpi.com Microtubules are essential for cell division, and their disruption can arrest the cell cycle and induce apoptosis, a key mechanism for many anticancer agents. mdpi.commdpi.com For instance, certain indole-chalcone derivatives have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization, arresting the cell cycle in the G2/M phase. mdpi.com
Furthermore, the indole-ethanone moiety is found in compounds designed as selective inhibitors of cyclooxygenase-2 (COX-2). eurekaselect.combenthamdirect.com The COX-2 enzyme is a key mediator of inflammation and pain, and its inhibition is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov Computational docking studies have been performed on various 1-(1H-indol-1-yl)ethanone derivatives to analyze their interaction with the COX-2 enzyme. eurekaselect.combenthamdirect.com
Some indole derivatives are also known to interact with the gut-brain axis. Gut microbiota can metabolize tryptophan into indole, which then acts as a signaling molecule, influencing the secretion of peptides like glucagon-like peptide-1 (GLP-1) and binding to receptors such as the aryl hydrocarbon receptor (AhR). wikipedia.org
Enzyme Kinetics and Inhibition Mechanisms
The study of enzyme kinetics is crucial for understanding how a compound affects its biological targets. For derivatives of 2-phenylindole, inhibition of enzymes central to inflammation has been a key focus.
One of the primary targets for this class of compounds is cyclooxygenase-2 (COX-2) . nih.gov The mechanism of inhibition often involves the compound binding to the active site of the enzyme, preventing the conversion of its substrate, arachidonic acid, into prostaglandins. The development of regio-isomeric analogues, such as 2-phenyl-3-sulfonylphenyl-indoles, has yielded potent and selective COX-2 inhibitors. nih.gov
In studies of other indole derivatives, the inhibition of indoleamine 2,3-dioxygenase (IDO1) , a heme-containing enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism, has been observed. Kinetic studies have shown that certain indole derivatives can act as effectors, binding to a secondary site on the enzyme distinct from the active site, thereby modulating its catalytic activity (Vmax) and its affinity for its substrate (Km). nih.gov For example, 3-indoleethanol was found to enhance Vmax while indole itself lowered it, demonstrating complex allosteric interactions. nih.gov
Research on 2-phenylindole derivatives has also quantified their inhibitory effects on nitrite production and NF-κB . The IC50 values for several derivatives highlight the structure-activity relationship, where modifications to the core structure significantly impact potency. nih.gov
Receptor Binding Assays and Allosteric Modulation
A series of 1-pentyl-1H-indol-3-yl-(1-naphthyl)methanes, which are structural analogs lacking the ethanone's carbonyl group, were synthesized to investigate interactions with the CB1 cannabinoid receptor . nih.gov These compounds displayed significant binding affinities, with Ki values in the low nanomolar range (17-23 nM). nih.gov Molecular modeling and receptor docking studies suggest that these ligands bind primarily through aromatic stacking interactions within the transmembrane helix region of the CB1 receptor, rather than through hydrogen bonding to a specific residue, which was the hypothesis for their carbonyl-containing counterparts. nih.gov The presence of a methyl group at the 2-position of the indole ring, as in the title compound, was found to significantly decrease the affinity for the CB1 receptor in these methane (B114726) analogs. nih.gov
In other contexts, indole derivatives have been investigated as allosteric modulators. For example, certain indole derivatives can bind to a site on an enzyme or receptor that is different from the primary (orthosteric) binding site, causing a conformational change that modulates the binding or efficacy of the primary ligand. nih.gov This has been observed with indoleamine 2,3-dioxygenase, where indole effectors bind to a secondary site. nih.gov
Cellular Uptake and Distribution Studies (Pre-clinical)
Pre-clinical studies on indole-based compounds often evaluate their ability to enter cells and exert a biological effect. The cellular uptake of indole-based benzenesulfonamides has been assessed in various human cancer cell lines, including breast (MDA-MB-231, MCF-7), lung (A549), and pancreatic (Panc1) cancer cells. nih.gov These studies measure cytotoxicity and the inhibition of cell viability to confirm that the compounds can cross the cell membrane and interact with intracellular targets. nih.gov The efficacy of these compounds is often tested under both normal and hypoxic conditions to simulate the tumor microenvironment. nih.gov
The distribution of indole compounds is also influenced by metabolic processes. Indole, produced from tryptophan by gut bacteria, can be absorbed from the intestine and distributed throughout the body. wikipedia.org The liver can metabolize it into indoxyl sulfate. wikipedia.org Other metabolites, like indole-3-propionic acid (IPA), are known to cross the blood-brain barrier and exert neuroprotective effects. wikipedia.org These findings highlight that the distribution and ultimate biological activity of an indole derivative can be significantly influenced by host and microbial metabolism.
Conclusions and Future Research Directions
Summary of Key Academic Findings on 1-(2-Phenyl-1H-indol-3-yl)ethanone
Direct academic research focusing exclusively on this compound (CAS No. 16648-53-4) is limited in widely available literature. However, a significant body of research on its core structure, 2-phenylindole (B188600), and related derivatives provides a strong basis for understanding its probable synthesis and potential biological profile.
The synthesis of 2-phenylindole derivatives is well-established, with the Fischer indole (B1671886) synthesis being a common and effective method. tandfonline.comresearchgate.net This one-pot, often solvent-free, reaction is a cornerstone for creating this class of compounds. tandfonline.comresearchgate.net Alternative modern synthetic routes include one-pot palladium-catalyzed Sonogashira-type alkynylation followed by base-assisted cycloaddition, starting from materials like substituted 2-iodoanilines and terminal alkynes. nih.gov It is highly probable that this compound can be efficiently prepared using these established methodologies.
While specific bioactivity data for this exact molecule is not extensively documented, the 2-phenylindole scaffold is a known pharmacophore associated with significant therapeutic potential. researchgate.netomicsonline.org Derivatives of 2-phenylindole have demonstrated a range of promising biological activities, which are summarized in the table below.
Table 1: Reported Biological Activities of 2-Phenylindole Derivatives
| Derivative Class | Reported Biological Activity | Key Findings | Reference(s) |
|---|---|---|---|
| Substituted 2-Phenylindoles | Anticancer | Showed potential against murine melanoma (B16F10), human lung cancer (A549), and human breast cancer (MDA-MB-231) cell lines. | tandfonline.comresearchgate.net |
| 2-Phenylindole | Anti-inflammatory | The parent compound, 2-phenylindole, was identified as an inhibitor of nitric oxide (NO) production and NF-κB. | nih.gov |
| 2-Phenylindole-3-carboxaldehyde oximes | Anti-inflammatory | Exhibited potent inhibition of nitrite (B80452) production and NF-κB. | nih.gov |
| Various 2-Phenylindoles | Antitubercular | Derivatives have been investigated for antimycobacterial activity. | omicsonline.org |
These findings strongly suggest that this compound is a compound of significant interest, warranting direct synthesis and biological evaluation to confirm its specific properties.
Unexplored Research Avenues and Potential Applications
The limited specific research on this compound presents numerous opportunities for new scientific inquiry.
Unexplored Research Avenues:
Definitive Synthesis and Characterization: The primary unexplored avenue is the targeted synthesis, purification, and comprehensive spectroscopic characterization (including NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction) of this compound to establish its precise chemical and structural properties. researchgate.net
Systematic Biological Screening: A thorough investigation of the compound's biological activities is a critical next step. Based on the profile of related molecules, screening should prioritize anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective assays. mdpi.comnih.govomicsonline.org
Structure-Activity Relationship (SAR) Studies: Once a baseline activity is established, the acetyl group at the C-3 position and the phenyl group at the C-2 position can be systematically modified. This would generate a library of related compounds to elucidate clear SAR, guiding the design of more potent and selective molecules.
Mechanism of Action Studies: For any identified biological activity, subsequent studies to determine the specific molecular targets and mechanisms of action would be essential. For instance, if anticancer activity is observed, investigations could focus on targets like tubulin polymerization, protein kinases, or estrogen receptors, which are known targets for other 2-phenylindoles. mdpi.comresearchgate.netnih.gov
Potential Applications:
Medicinal Chemistry Scaffold: The compound is a prime candidate to serve as a versatile building block for the synthesis of more complex, biologically active heterocyclic molecules. researchgate.net
Therapeutic Agent Development: Given the strong precedent set by its analogues, this compound has the potential to be a lead compound in drug discovery programs, particularly in oncology and inflammatory diseases. tandfonline.comaip.org
Material Science: Beyond pharmacology, 2-phenylindole derivatives have been noted for their potential in material science, an area where this specific compound remains un-investigated. omicsonline.org
Challenges and Opportunities in Indole-Based Drug Discovery Research
The development of drugs based on the indole scaffold is a dynamic field marked by both significant challenges and vast opportunities.
Challenges:
Drug Resistance: A major hurdle in modern medicine is the emergence of resistance to existing therapies, especially for cancer and infectious diseases. nih.govmdpi.com This necessitates a continuous search for novel agents, like new indole derivatives, that can overcome these resistance mechanisms.
Target Selectivity: The indole scaffold's ability to interact with a wide range of biological targets (a "privilege" that also creates challenges) means that achieving high selectivity for a specific enzyme or receptor is crucial to minimize off-target effects and improve safety profiles. nih.gov
Pharmacokinetic Properties: Optimizing drug-like properties, including aqueous solubility, metabolic stability, and oral bioavailability, remains a significant challenge in the translation of a potent indole-based compound into a viable drug. aip.org
Sustainable Synthesis: Developing environmentally benign, cost-effective, and scalable synthetic routes for structurally complex indole derivatives is an ongoing challenge for chemists. researchgate.net
Opportunities:
Versatile Scaffold: The indole nucleus is a proven and highly versatile template for drug design, with a high probability of yielding compounds with affinity for multiple important biological receptors. researchgate.netresearchgate.net
Combating Resistance: Indole derivatives represent a promising pool of candidates for developing new drugs to treat multi-drug resistant (MDR) cancers and pathogens. mdpi.com
Expanding Therapeutic Horizons: Research continues to uncover the potential of indole derivatives in new therapeutic areas, including neurodegenerative diseases (like Alzheimer's), metabolic disorders (like diabetes), and a wide range of viral infections. mdpi.comnih.govnih.gov
Computational Drug Design: Advances in in silico methods, such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling, provide powerful tools to accelerate the discovery process by rationally designing and prioritizing indole derivatives for synthesis and testing. nih.govnih.gov
Interdisciplinary Approaches for Comprehensive Investigation
A thorough investigation of this compound and other novel indole derivatives requires a collaborative, interdisciplinary approach to unlock their full potential.
Chemistry and Biology Interface: The synthesis of new derivatives by medicinal chemists, coupled with biological evaluation by pharmacologists and cell biologists, forms the core of the drug discovery engine. This iterative cycle allows for the exploration of structure-activity relationships and the optimization of lead compounds. omicsonline.orgnih.gov
Computational and Experimental Synergy: Integrating computational chemistry with experimental work is key to modern research. In silico tools can predict binding affinities and metabolic pathways, helping to design more effective experiments and reduce the time and cost of discovery. nih.goveurekaselect.com This approach can rapidly identify the most promising enzymes and pathways for in vitro reconstruction and validation. nih.gov
Structural Biology for Rational Design: Determining the three-dimensional structure of an indole derivative bound to its biological target via methods like X-ray crystallography provides invaluable insight into the specific molecular interactions. This structural information enables the rational design of new analogues with improved potency and selectivity. nih.govresearchgate.net
Systems Biology and 'Omics': To understand the broader impact of an indole derivative, systems-level approaches are needed. Investigating the compound's effect on the transcriptome, proteome, or metabolome can uncover novel mechanisms of action and potential off-target effects. This includes studying interactions with the gut microbiota, where indole and its derivatives are known to be important signaling molecules. mdpi.com
By leveraging these combined expertises, the scientific community can efficiently navigate the path from a promising molecule like this compound to a potential new therapeutic or valuable research tool.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Indole NH (~10.5 ppm, broad singlet), acetyl carbonyl (δ ~190–200 ppm in ¹³C), and aromatic protons (δ 7.0–8.0 ppm, multiplet patterns for phenyl/indole rings) .
- IR : Strong C=O stretch at ~1680 cm⁻¹, N–H stretch at ~3400 cm⁻¹ .
- MS : Molecular ion peak at m/z 235 (C₁₆H₁₃NO⁺), with fragmentation patterns confirming acetyl and phenyl group loss .
- UV-Vis : π→π* transitions (λmax ~250–290 nm) for conjugation analysis .
How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Advanced Research Question
Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges) or structural impurities. Strategies include:
- Orthogonal Bioassays : Validate activity across multiple platforms (e.g., enzymatic vs. cell-based assays).
- SAR Studies : Systematically modify substituents (e.g., halogenation at indole C5 or phenyl para positions) to isolate pharmacophores. For example, acetyl groups enhance HIV-1 inhibition, while sulfonyl moieties improve kinase binding .
- Metabolic Stability Screening : Use microsomal assays to rule out false positives from metabolite interference .
What computational methods are suitable for predicting the pharmacokinetic and toxicity profiles of this compound analogs?
Advanced Research Question
- ADMET Prediction : Tools like SwissADME assess Lipinski’s rule compliance (MW <500, LogP <5). For this compound: MW 235.29, LogP ~2.8 (predicted), 0 violations—indicating oral bioavailability .
- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with targets (e.g., HIV-1 protease PDB:1HPV). Key residues (Asp25, Gly27) may bind the acetyl group .
- Toxicity Risk : QSAR models flag potential hepatotoxicity (e.g., mitochondrial dysfunction) using structural alerts like aryl ketones .
How do non-covalent interactions in solid-state structures impact the material properties of this compound?
Advanced Research Question
Weak forces (C–H⋯O, π-π stacking) dictate solubility, melting points, and mechanical stability. For example:
- Hydrogen-Bonded Chains : Increase melting points (observed range: 138–139°C) and reduce solubility in polar solvents .
- C–H⋯π Interactions : Stabilize polymorphic forms, affecting dissolution rates. DSC/TGA can quantify thermal stability differences between polymorphs .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification .
- GHS Hazards : H315 (skin irritation), H319 (eye irritation), H335 (respiratory tract irritation) .
- Spill Management : Absorb with inert material (vermiculite), avoid water to prevent hydrolysis .
- Waste Disposal : Incinerate in certified facilities for halogen-free organics .
What strategies can mitigate challenges in scaling up the synthesis of this compound?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
